

# 1 $\beta$ -Hydroxydeoxycholic acid-d5 CAS number and molecular weight

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## Compound of Interest

Compound Name: 1 $\beta$ -Hydroxydeoxycholic acid-d5

Cat. No.: B15597879

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## Technical Guide: 1 $\beta$ -Hydroxydeoxycholic acid-d5

### An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **1 $\beta$ -Hydroxydeoxycholic acid-d5** (1 $\beta$ -OH-DCA-d5), a deuterated analog of the endogenous secondary bile acid, 1 $\beta$ -Hydroxydeoxycholic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, biological significance, and application in experimental settings.

## Core Properties

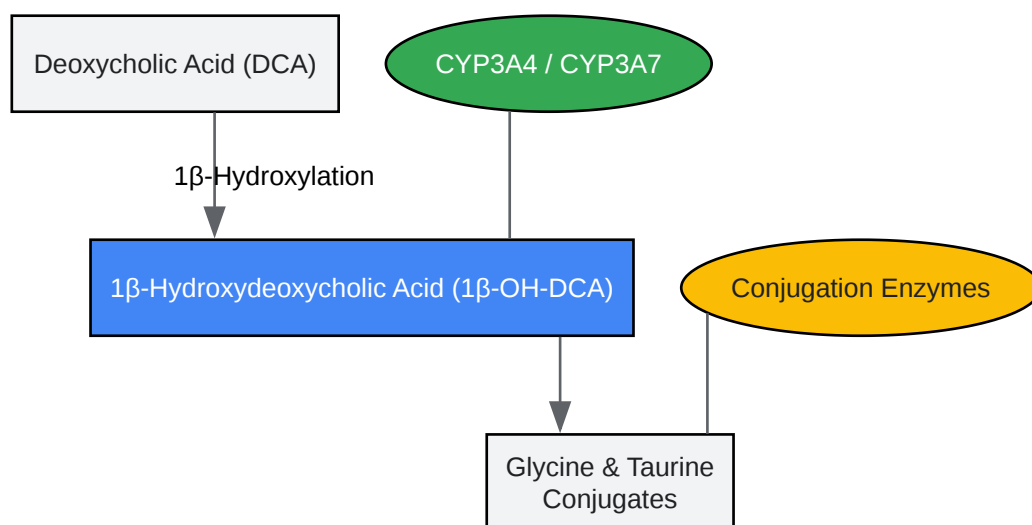
**1 $\beta$ -Hydroxydeoxycholic acid-d5** is primarily utilized as an internal standard in bioanalytical methods. Its chemical and physical properties are crucial for its application in mass spectrometry-based quantification. While a specific CAS Registry Number for the deuterated d5 variant is not consistently cited in public databases, it is commonly referenced by the CAS number of the parent compound.

Property	Value	Citation
Chemical Name	1-beta-Hydroxydeoxycholic Acid-d5	[1]
Synonyms	1 $\beta$ -OH-DCA-d5	[2]
CAS Number	80434-32-8 (Parent Compound)	[3][4]
Molecular Formula	C <sub>24</sub> H <sub>35</sub> D <sub>5</sub> O <sub>5</sub>	[5]
Molecular Weight	413.61 g/mol	[1]

## Biological Significance and Metabolic Pathway

1 $\beta$ -Hydroxydeoxycholic acid (1 $\beta$ -OH-DCA) is a human metabolite of deoxycholic acid (DCA), a secondary bile acid formed by gut bacteria. The conversion of DCA to 1 $\beta$ -OH-DCA is a highly specific reaction catalyzed almost exclusively by the cytochrome P450 enzymes CYP3A4 and CYP3A7.[6][7] This specificity makes the levels of 1 $\beta$ -OH-DCA a sensitive and direct biomarker for the in vivo activity of CYP3A enzymes, which are responsible for the metabolism of a large proportion of clinically used drugs.[6][8]

Following its formation, 1 $\beta$ -OH-DCA can be further metabolized, primarily through conjugation with glycine and to a lesser extent with taurine or sulfate, to facilitate its excretion.[6][7] The deuterated internal standard, 1 $\beta$ -OH-DCA-d5, is critical for accurately quantifying the endogenous levels of 1 $\beta$ -OH-DCA and its conjugates in biological matrices like plasma and urine.[2][5]



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Caption: CYP3A-mediated metabolism of Deoxycholic Acid.

## Application in CYP3A Activity Assessment

The quantification of the 1β-OH-DCA/DCA ratio serves as a reliable endogenous biomarker for assessing CYP3A drug-drug interaction (DDI) potential.[8] Clinical studies have demonstrated that plasma and urinary levels of 1β-OH-DCA and its conjugates are significantly altered by CYP3A inducers and inhibitors. This makes 1β-OH-DCA a valuable tool in drug development for phenotyping an individual's CYP3A activity.[9]

## Quantitative Impact of CYP3A Modulators

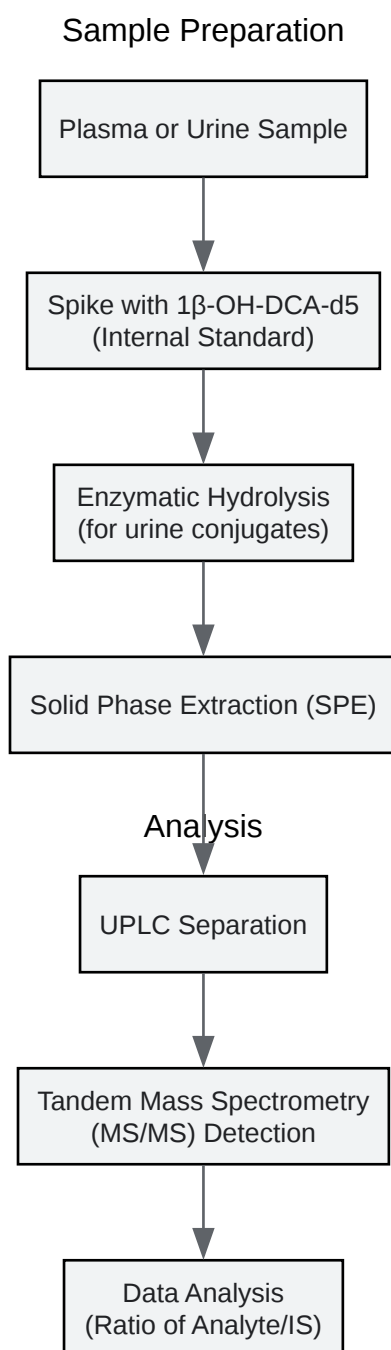
The table below summarizes clinical data on the effects of known CYP3A modulators on the plasma levels of total 1β-OH-DCA (the sum of 1β-OH-DCA and its glycine and taurine conjugates).

Modulator	Effect on CYP3A	Change in Total 1β-OH-DCA Plasma Exposure	Citation
Rifampin	Strong Inducer	6.8- to 10.3-fold increase	[8]
Itraconazole	Strong Inhibitor	81% to 85% decrease	[8]

## Experimental Protocols

The use of 1 $\beta$ -OH-DCA-d5 as an internal standard is central to the accurate quantification of endogenous 1 $\beta$ -OH-DCA by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol synthesized from published methodologies.

### General Workflow for Bioanalysis



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Caption: Bioanalytical workflow for 1 $\beta$ -OH-DCA quantification.

## Detailed LC-MS/MS Methodology

This protocol is a composite of methods described for the analysis of 1 $\beta$ -OH-DCA in human plasma and urine.<sup>[9][10][11]</sup>

### 1. Sample Preparation:

- Internal Standard Spiking: To a biological sample (e.g., 300  $\mu$ L of urine), add a known concentration of the internal standard working solution (containing 1 $\beta$ -OH-DCA-d5).<sup>[9][10]</sup>
- Enzymatic Hydrolysis (for urine samples): To account for conjugated forms, treat the sample with  $\beta$ -glucuronidase/arylsulfatase and choloylglycine hydrolase. Incubate overnight at 37°C.<sup>[9]</sup>
- Extraction: Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.<sup>[9]</sup>
- Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent mixture (e.g., 80  $\mu$ L of 10% acetonitrile) before injection.<sup>[9]</sup>

### 2. Liquid Chromatography (LC) Conditions:

- Column: Acquity UPLC BEH C18 (2.1  $\times$  100 mm) or similar C18 column.<sup>[10]</sup>
- Mobile Phase A: 5 mM ammonium acetate in water with 0.1% ammonium hydroxide.<sup>[10]</sup>
- Mobile Phase B: Acetonitrile.<sup>[10]</sup>
- Flow Rate: 0.50 mL/min.<sup>[10]</sup>
- Gradient Elution:
  - 0-0.5 min: Hold at 5% B.
  - 0.5-10.3 min: Increase linearly from 5% to 28% B.

- 10.31-11.20 min: Increase to 95% B for column wash.
- 11.21-11.50 min: Return to 5% B for equilibration.[10]
- Injection Volume: 10  $\mu$ L.[10]

### 3. Tandem Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Negative Ion Electrospray (ESI-).[11]
- Detection: Multiple Reaction Monitoring (MRM).[9]
- MRM Transitions:
  - 1 $\beta$ -OH-DCA: m/z 407.2  $\rightarrow$  407.2 (as it may not fragment easily).[5][9]
  - 1 $\beta$ -OH-DCA-d5: The MRM transition would be approximately 5 m/z units higher than the non-deuterated compound.[5]

## Conclusion

**1 $\beta$ -Hydroxydeoxycholic acid-d5** is an indispensable tool for modern drug development and clinical pharmacology. Its role as an internal standard enables the precise and accurate quantification of its endogenous counterpart, 1 $\beta$ -OH-DCA, a highly specific and sensitive biomarker of CYP3A activity. The methodologies outlined in this guide provide a framework for researchers to reliably assess drug-drug interaction potential and to better understand the variability of drug metabolism in patient populations.

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